molecular formula C26H24N2O4 B2687506 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide CAS No. 317327-66-5

7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2687506
CAS No.: 317327-66-5
M. Wt: 428.488
InChI Key: QHPBXZHVPHGJEE-UHFFFAOYSA-N
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Description

7-(Diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a coumarin-based carboxamide derivative characterized by a 7-diethylamino substituent on the coumarin core and a 4-phenoxyphenyl group attached via a carboxamide linkage. Coumarin derivatives are widely studied for their fluorescent properties, biological activities (e.g., enzyme inhibition), and structural versatility .

Properties

IUPAC Name

7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-3-28(4-2)20-13-10-18-16-23(26(30)32-24(18)17-20)25(29)27-19-11-14-22(15-12-19)31-21-8-6-5-7-9-21/h5-17H,3-4H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPBXZHVPHGJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, specifically classified as a 2-oxo-2H-chromene-3-carboxamide. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Its unique structure, featuring a diethylamino group and a phenoxyphenyl moiety, enhances its interaction with biological targets.

The synthesis of 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide typically involves the Pechmann condensation reaction, which combines phenols with β-keto esters in the presence of acid catalysts. The molecular formula for this compound is C20H23N2O4C_{20}H_{23}N_{2}O_{4} with a molecular weight of approximately 357.41 g/mol.

PropertyValue
Molecular FormulaC₁₈H₁₉N₂O₄
Molecular Weight357.41 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. The diethylamino group enhances its lipophilicity, facilitating cell membrane penetration and subsequent interactions with intracellular targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, compounds similar to 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide have shown promising results against various cancer cell lines. A study reported that related chromene derivatives exhibited IC₅₀ values in the low micromolar range against HT-29 colon cancer cells, indicating potent antiproliferative effects .

Antibacterial Activity

The antibacterial potential of chromene derivatives has also been explored. Compounds structurally similar to 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria in vitro. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antibacterial activities, this compound has been reported to exhibit anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

Case Studies

  • Anticancer Study : A recent investigation into the effects of chromene derivatives on HT-29 colon cancer cells indicated that treatment with 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide resulted in significant apoptosis induction and cell cycle arrest at the G1 phase. The study highlighted an IC₅₀ value of approximately 12 µM for this compound against HT-29 cells .
  • Antibacterial Evaluation : In a comparative study assessing the antibacterial efficacy of various chromene derivatives, 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₄H₁₈N₂O₄
Molecular Weight: 286.31 g/mol
Melting Point: Not specified
Solubility: Soluble in organic solvents

The structure of 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide features a chromene core with a diethylamino group and a phenoxyphenyl moiety, contributing to its unique chemical properties. The synthesis typically involves methods such as the Pechmann condensation reaction, which combines phenols with β-keto esters in the presence of acid catalysts .

Anticancer Activity

Research indicates that 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineTreatment DurationIC50 (μM)
MCF-7 (breast)24 h32.01
HeLa (cervical)48 h27.84
DU145 (prostate)72 h19.52

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy as an antibacterial agent is being explored, which could lead to new treatments for bacterial infections .

Antidiabetic Effects

In addition to its anticancer properties, this compound has been investigated for its potential in diabetes management by inhibiting α-amylase activity. This inhibition is crucial for carbohydrate metabolism and may help lower blood glucose levels .

Chemical and Analytical Techniques

Various analytical techniques are employed to study the properties and interactions of 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm structural integrity.
  • Mass Spectrometry: Employed for purity analysis.
  • Crystallography: Provides insights into molecular geometry and interactions with biological targets .

Cellular Imaging Studies

Researchers have utilized this compound as a fluorescent probe to visualize cellular dynamics in micelles. This application highlights its utility in studying solvation dynamics and protein interactions within cellular environments .

In Vivo Cancer Studies

In vivo experiments have indicated that treatment with 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide resulted in reduced tumor growth in xenograft models of breast cancer, providing evidence for its therapeutic potential .

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships: Bulky substituents (e.g., 4-phenoxyphenyl) improve thermal stability but may reduce solubility. Smaller groups (e.g., p-tolyl ) balance lipophilicity and synthetic accessibility.
  • Synthetic Optimization : HATU/Et$_3$N systems () offer reliable coupling, while DCC/DMAP () is cost-effective for large-scale synthesis.
  • Fluorescence Applications: The 7-diethylamino group is critical for fluorescence, but side-chain modifications (e.g., ethynyl ) tune emission wavelengths for specific imaging applications.

Q & A

Q. What are the optimized synthetic routes for 7-(diethylamino)-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromene Formation : React 4-(diethylamino)-2-hydroxybenzaldehyde with dimethyl malonate in methanol under reflux, catalyzed by piperidine, to form the chromene backbone (84% yield reported for analogous compounds) .

Carboxamide Coupling : Introduce the 4-phenoxyphenyl group via a nucleophilic acyl substitution reaction. Use dichloromethane (DCM) as a solvent and triethylamine (TEA) to neutralize HCl byproducts.

Purification : Column chromatography (SiO₂, chloroform) or recrystallization (Et₂O) ensures high purity (>98%) .

Q. Key Table: Reaction Optimization Parameters

StepCatalyst/SolventTemperatureYield
Chromene formationPiperidine/MeOHReflux (~65°C)84%
Carboxamide couplingTEA/DCMRoom temperature70–75%

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 8.7–8.8 (aldehyde proton), δ 6.5–7.4 (aromatic protons), and δ 3.4–3.5 (diethylamino -CH₂-) .
    • ¹³C NMR : Confirms carbonyl (δ 160–165 ppm) and chromene core (δ 95–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected m/z 435.18) .
  • HPLC-PDA : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based protocols (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance kinase inhibition but reduce solubility .
    • Electron-Donating Groups (e.g., -OCH₃): Improve solubility and antimicrobial activity .
  • Case Study : Replacing the phenoxyphenyl group with a 4-chlorophenyl group increased cytotoxicity (IC₅₀ from 12 μM to 5 μM in MCF-7 cells) .

Q. How can contradictions in reported biological data be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Solvent Effects : Use DMSO concentrations <0.1% to avoid false positives .
  • Comparative Studies : Parallel testing with reference compounds (e.g., doxorubicin for cytotoxicity) under identical conditions .

Example : Discrepancies in IC₅₀ values (5–20 μM) for EGFR inhibition were resolved by controlling ATP levels (100 μM vs. 1 mM) .

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with EGFR (PDB ID: 1M17). The diethylamino group forms hydrophobic contacts with Leu694 .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. RMSD <2 Å indicates stable binding .
  • QSAR Modeling : Use Hammett constants (σ) to correlate substituent electronic effects with logP and bioactivity .

Q. How is reaction mechanism elucidation performed for key synthetic steps?

Methodological Answer:

  • Kinetic Studies : Monitor chromene formation via UV-Vis spectroscopy (λ = 320 nm) to determine rate constants .
  • Isotopic Labeling : Use ¹⁸O-labeled malonate to confirm ester hydrolysis intermediates .
  • DFT Calculations (Gaussian 16) : Analyze transition states for carboxamide coupling (e.g., B3LYP/6-31G* level) .

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